molecular formula C9H13NO2 B1386587 2-Methoxy-5-methoxymethyl-phenylamine CAS No. 1036445-13-2

2-Methoxy-5-methoxymethyl-phenylamine

Cat. No.: B1386587
CAS No.: 1036445-13-2
M. Wt: 167.2 g/mol
InChI Key: XWEKCSOVTKJOEA-UHFFFAOYSA-N
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Description

2-Methoxy-5-methoxymethyl-phenylamine is an organic compound with the molecular formula C9H13NO2 It is a derivative of phenylamine, featuring methoxy and methoxymethyl substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is through nucleophilic substitution reactions, where a suitable phenylamine precursor undergoes substitution with methoxy and methoxymethyl reagents under controlled conditions .

Industrial Production Methods

Industrial production of 2-Methoxy-5-methoxymethyl-phenylamine may involve multi-step synthesis processes, including nitration, reduction, and substitution reactions. These processes are optimized for high yield and purity, often utilizing catalysts and specific reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-methoxymethyl-phenylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

2-Methoxy-5-methoxymethyl-phenylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-5-methoxymethyl-phenylamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and influencing biochemical processes. Detailed studies on its mechanism of action can provide insights into its potential therapeutic effects and applications .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5-methylphenylamine
  • 2-Methoxy-5-phenylaniline
  • 5-Methoxy-2-methylindole

Uniqueness

2-Methoxy-5-methoxymethyl-phenylamine is unique due to the presence of both methoxy and methoxymethyl groups, which confer distinct chemical properties and reactivity compared to similar compounds. These substituents can influence the compound’s solubility, stability, and interaction with other molecules, making it valuable for specific applications .

Properties

IUPAC Name

2-methoxy-5-(methoxymethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-11-6-7-3-4-9(12-2)8(10)5-7/h3-5H,6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWEKCSOVTKJOEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=C(C=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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